molecular formula C12H10N4 B13091393 6-Phenylimidazo[1,2-b]pyridazin-3-amine

6-Phenylimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B13091393
M. Wt: 210.23 g/mol
InChI Key: DOESWOUHJUOOQW-UHFFFAOYSA-N
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Description

Significance in Medicinal Chemistry and Chemical Biology

The imidazo[1,2-b]pyridazine (B131497) scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govresearchgate.net Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, making them a focal point of research for developing new therapeutic agents. nih.govontosight.ai

The significance of this scaffold is highlighted by its presence in molecules investigated for various therapeutic applications, including:

Anticancer Agents: Many derivatives have been explored for their potential as anticancer treatments. nih.govresearchgate.netontosight.ai A notable example is the kinase inhibitor ponatinib (B1185), which contains the imidazo[1,2-b]pyridazine core and spurred renewed interest in this chemical class. nih.govresearchgate.net

Enzyme Inhibition: These compounds have been shown to act as inhibitors for numerous enzymes. dergipark.org.trdergipark.org.tr Research has identified their potential to target kinases such as Bcr-Abl tyrosine kinase, vascular endothelial growth factor (VEGF) Receptor 2, and Bruton's tyrosine kinase (BTK). dergipark.org.tr

Anti-inflammatory and Antimicrobial Activity: The scaffold is a key component in compounds studied for their anti-inflammatory and antimicrobial properties. nih.govontosight.ai

Neurodegenerative Diseases: Researchers have investigated imidazo[1,2-b]pyridazine derivatives as potential ligands for imaging β-amyloid plaques, which are associated with Alzheimer's disease. researchgate.netnih.gov

Antiparasitic Agents: The scaffold has been used to develop compounds targeting parasites like Toxoplasma gondii and Plasmodium falciparum. researchgate.netdergipark.org.tr

The diverse bioactivities of this scaffold underscore its importance in drug discovery and chemical biology, providing a versatile template for designing novel molecules with specific biological functions.

Historical Context and Evolution of Research on the Imidazo[1,2-b]pyridazine System

The exploration of the imidazo[1,2-b]pyridazine nucleus dates back to the mid-20th century. The first synthesis of the parent compound, imidazo[1,2-b]pyridazine (IMP), was reported by Stanovnik in 1967. dergipark.org.tr Following this initial discovery, research into this class of compounds gradually expanded.

A comprehensive review of the literature indicates that systematic investigation into the medicinal chemistry applications of this framework began around 1966. nih.govresearchgate.net Early studies focused on the synthesis of various derivatives and a preliminary exploration of their biological properties. Over the decades, the development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has significantly advanced the ability to create a diverse library of these compounds. researchgate.net

The successful development of the kinase inhibitor ponatinib marked a significant milestone, leading to a resurgence of interest in the imidazo[1,2-b]pyridazine scaffold. nih.govresearchgate.net This has prompted extensive modern research efforts to explore new derivatives for a wide array of therapeutic targets, from oncology to infectious diseases and neurological disorders.

Structural Features and Nomenclature of the 6-Phenylimidazo[1,2-b]pyridazin-3-amine Core

The compound This compound is a specific derivative of the core scaffold. Its name systematically describes its chemical structure.

Imidazo[1,2-b]pyridazine: This is the core bicyclic system, indicating an imidazole (B134444) ring is fused to a pyridazine (B1198779) ring. The "[1,2-b]" notation specifies the fusion's orientation.

6-Phenyl: A phenyl group (a six-carbon aromatic ring) is attached to the 6th position of the pyridazine portion of the scaffold.

3-amine: A primary amine group (-NH₂) is substituted at the 3rd position of the imidazole portion of the scaffold.

The core structure is a planar, aromatic heterocyclic system. The presence and position of the substituents—the phenyl group at position 6 and the amine group at position 3—are crucial in determining the molecule's specific chemical properties and its interactions with biological targets.

Table 1: Key Research Areas for the Imidazo[1,2-b]pyridazine Scaffold

Research Area Description Key Findings
Oncology Investigation of derivatives as anticancer agents. Identification of potent kinase inhibitors like ponatinib. nih.govresearchgate.net
Enzyme Inhibition Development of molecules to inhibit specific enzymes. Compounds show activity against VEGFR-2, BTK, and TNF-α. dergipark.org.trdergipark.org.tr
Neuroscience Use as ligands for imaging in neurodegenerative diseases. Derivatives show binding affinity for β-amyloid plaques. nih.gov
Infectious Disease Synthesis of compounds with antimicrobial and antiparasitic properties. Activity demonstrated against Toxoplasma gondii. dergipark.org.trbldpharm.com

Table 2: Timeline of Imidazo[1,2-b]pyridazine Research

Year/Period Key Development Significance
1966-onward Systematic research into the medicinal chemistry applications begins. nih.govresearchgate.net Marks the start of dedicated exploration of the scaffold's therapeutic potential.
1967 First synthesis of the imidazo[1,2-b]pyridazine nucleus by Stanovnik. dergipark.org.tr Foundational discovery that enabled all subsequent research on this scaffold.
Modern Era Resurgence of interest following the success of kinase inhibitors. nih.govresearchgate.net Led to expanded research into diverse therapeutic areas and advanced synthetic methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-phenylimidazo[1,2-b]pyridazin-3-amine

InChI

InChI=1S/C12H10N4/c13-11-8-14-12-7-6-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

DOESWOUHJUOOQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NC=C3N)C=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Phenylimidazo 1,2 B Pyridazin 3 Amine and Analogues

Classical Annulation Approaches to Imidazo[1,2-b]pyridazines

The construction of the fused imidazo[1,2-b]pyridazine (B131497) ring system has traditionally been achieved through cyclocondensation reactions. These methods involve the formation of the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) core.

Condensation Reactions with Pyridazin-3-amines and α-Halocarbonyl Compounds

A cornerstone in the synthesis of imidazo[1,2-b]pyridazines is the reaction between a pyridazin-3-amine and an α-halocarbonyl compound. nih.govresearchgate.net This approach, often referred to as the Tchichibabin reaction, involves the initial alkylation of the endocyclic nitrogen atom of the pyridazin-3-amine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.

For the synthesis of 2-phenyl substituted imidazo[1,2-b]pyridazines, α-bromoacetophenone is a commonly employed α-halocarbonyl reagent. The reaction with a suitable pyridazin-3-amine proceeds, typically in a solvent such as ethanol or dimethylformamide, often with heating, to afford the desired product. The use of a mild base, like sodium bicarbonate, can be employed to neutralize the hydrogen bromide formed during the reaction. nih.gov

A variety of α-halocarbonyl compounds have been utilized in this reaction, including 1-bromopinacolone and 1-chloroacetone, leading to the formation of 2-tert-butyl and 2-methyl substituted imidazo[1,2-b]pyridazines, respectively. umich.edu

Pyridazin-3-amine Precursorα-Halocarbonyl CompoundResulting 2-SubstituentReference
3-Amino-6-chloropyridazineα-BromoacetophenonePhenyl nih.gov
3-Amino-6-(phenylthio)pyridazine1-Bromopinacolonetert-Butyl umich.edu
3-Amino-6-(phenylsulfinyl)pyridazine1-ChloroacetoneMethyl umich.edu

Utilization of Phenylglyoxal and Related Precursors in Scaffold Formation

The reaction of dicarbonyl compounds, such as phenylglyoxal, with aminopyridazines provides another route to the imidazo[1,2-b]pyridazine core. In this approach, the more reactive aldehyde carbonyl of phenylglyoxal would initially react with the exocyclic amino group of pyridazin-3-amine to form a Schiff base intermediate. Subsequent intramolecular cyclization would then occur between the remaining ketone carbonyl and the endocyclic pyridazine nitrogen, followed by dehydration to yield the 2-phenylimidazo[1,2-b]pyridazine (B3348742).

While direct examples with phenylglyoxal are part of the broader class of cyclocondensation reactions, a closely related precursor, ethyl 2-benzoyl-2-bromoacetate, has been successfully used. This reagent reacts with substituted 3-aminopyridazines in anhydrous ethanol to produce ethyl 2-phenylimidazo[1,2-b]pyridazine-3-carboxylates, which can be subsequently hydrolyzed to the corresponding carboxylic acids. nih.gov This demonstrates the utility of precursors with a phenylglyoxal-like oxidation state in the formation of the 2-phenyl-substituted scaffold.

Role of Substituted Pyridazine Precursors in Regioselectivity

The regioselectivity of the annulation reaction is a critical aspect of the synthesis of substituted imidazo[1,2-b]pyridazines. The pyridazine ring contains two nitrogen atoms, and in principle, cyclization could occur at either. In 3-aminopyridazine (B1208633), the N1 nitrogen is generally more nucleophilic and reactive towards alkylating agents than the N2 nitrogen. However, the introduction of substituents on the pyridazine ring can significantly influence the regiochemical outcome.

For instance, the use of 3-amino-6-halopyridazines is a common strategy to ensure the desired regioselectivity. nih.gov The presence of a halogen atom at the 6-position decreases the nucleophilicity of the adjacent N1 nitrogen through an inductive effect. This deactivation directs the initial alkylation by the α-halocarbonyl compound to the more nucleophilic N2 nitrogen, leading exclusively to the formation of the imidazo[1,2-b]pyridazine ring system. nih.gov This strategic placement of an electron-withdrawing group is crucial for achieving high yields of the desired regioisomer.

Transition-Metal-Catalyzed Cross-Coupling Reactions in Imidazo[1,2-b]pyridazine Synthesis and Functionalization

While classical annulation methods are effective for constructing the core imidazo[1,2-b]pyridazine scaffold, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for its further functionalization and for the synthesis of highly substituted derivatives. researchgate.net These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and other substituents at specific positions on the heterocyclic ring.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of imidazo[1,2-b]pyridazine chemistry, it is frequently employed to introduce aryl and heteroaryl groups, such as the phenyl group at the 6-position. This is typically achieved by reacting a halo-substituted imidazo[1,2-b]pyridazine (e.g., 6-chloro- or 6-bromoimidazo[1,2-b]pyridazine) with an appropriate aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base.

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of 6-aryl and 6-heteroaryl imidazo[1,2-b]pyridazines, which is particularly valuable in medicinal chemistry for structure-activity relationship studies.

Imidazo[1,2-b]pyridazine SubstrateBoronic Acid/EsterCatalyst SystemProduct
6-Bromo-3-nitroimidazo[1,2-b]pyridazinePhenylboronic acidPd(PPh3)4, Na2CO36-Phenyl-3-nitroimidazo[1,2-b]pyridazine
6-Chloro-2-phenylimidazo[1,2-b]pyridazine4-Methoxyphenylboronic acidPd(dppf)Cl2, K2CO36-(4-Methoxyphenyl)-2-phenylimidazo[1,2-b]pyridazine

Other Cross-Coupling Reactions (Heck, Negishi, Kumada, Stille) in Derivatization

Beyond the Suzuki-Miyaura reaction, a range of other transition-metal-catalyzed cross-coupling reactions have been successfully applied to the derivatization of the imidazo[1,2-b]pyridazine ring system. researchgate.net These methods provide alternative and complementary strategies for introducing various functional groups.

Heck Reaction: This reaction involves the coupling of a halide or triflate with an alkene in the presence of a palladium catalyst and a base. It can be used to introduce alkenyl substituents onto the imidazo[1,2-b]pyridazine core.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It is known for its high functional group tolerance.

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner and a nickel or palladium catalyst to couple with an organic halide.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide, catalyzed by a palladium complex. It is also valued for its tolerance of a wide range of functional groups.

These cross-coupling reactions have significantly expanded the synthetic toolbox for accessing a vast array of functionalized imidazo[1,2-b]pyridazine derivatives, facilitating the exploration of their chemical and biological properties.

C-H Activation Strategies for Imidazo[1,2-b]pyridazine Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for elaborating core heterocyclic structures, avoiding the need for pre-functionalized starting materials. nih.gov For the imidazo[1,2-b]pyridazine skeleton, C-H activation has been effectively employed to introduce aryl, benzyl, and alkyl groups. researchgate.net Research has predominantly focused on the C3 position, which is electronically favored for such transformations. nih.gov

Palladium-catalyzed direct C-H arylation has emerged as a key method. For instance, the direct intermolecular C–H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at its 3-position has been achieved with good to excellent yields. researchgate.net This methodology demonstrates tolerance for the chloro group, allowing for subsequent functionalization, and has been successfully applied to the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines through one-pot, two-step sequences involving Suzuki cross-coupling followed by palladium-catalyzed arylation. researchgate.net Visible light-induced C-H functionalization is also a burgeoning area, offering greener and milder reaction conditions for derivatization at the C3 position. nih.gov

Table 1: Examples of C-H Activation Strategies for Imidazo[1,2-b]pyridazine Derivatives
SubstrateReagentCatalyst/ConditionsProductYieldReference
6-chloroimidazo[1,2-b]pyridazineIodobenzenePd(OAc)₂, P(o-tolyl)₃, CsOAc, DMA, 130 °C6-chloro-3-phenylimidazo[1,2-b]pyridazineGood researchgate.net
Imidazo[1,2-a]pyridinePerfluoroalkyl IodidesVisible Light, EDA Complex, Room Temp.3-Perfluoroalkyl Imidazo[1,2-a]pyridineModerate to Excellent nih.gov

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed cross-coupling reactions are fundamental in nitrogen-containing heterocycle synthesis. For the imidazo[1,2-b]pyridazine system, these methods are employed both in the construction of the fused ring system and in its subsequent functionalization. researchgate.net

One key approach involves an auto-tandem palladium-catalyzed amination sequence. For example, the coupling of 2-chloro-3-iodopyridine with 3-aminopyridazine can proceed via an intermolecular Buchwald-Hartwig amination, followed by an intramolecular N-arylation, to yield the corresponding fused tetracyclic system in high yield (94%). researchgate.net This strategy utilizes a palladium acetate catalyst with a specialized ligand like Xantphos. researchgate.net Furthermore, palladium-catalyzed amidation has been developed for the regioselective synthesis of related isomers like imidazo[4,5-b]pyridines, coupling 2-chloro-3-amino-pyridines with primary amides. organic-chemistry.org This highlights the versatility of palladium catalysis in forming crucial C-N bonds to access diverse imidazo-fused scaffolds. organic-chemistry.orgfigshare.com

Table 2: Examples of Palladium-Catalyzed Amination Reactions
ReactantsCatalyst SystemReaction TypeProductYieldReference
2-chloro-3-iodopyridine, 3-aminopyridazinePd(OAc)₂, Xantphos, Cs₂CO₃Auto-tandem Intermolecular/Intramolecular AminationPyrido[3',2':4,5]imidazo[1,2-b]pyridazine94% researchgate.net
2-Chloro-3-amino-pyridine, Primary AmidePd catalyst, Me₄tBu-XPhos ligandAmide Coupling/CyclizationN1-substituted Imidazo[4,5-b]pyridineHigh organic-chemistry.org

Multicomponent Reaction (MCR) Strategies for Imidazo[1,2-b]pyridazine Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov For the synthesis of imidazo[1,2-b]pyridazines and related scaffolds, MCRs provide a powerful platform for creating libraries of compounds for biological screening. researchgate.net These reactions allow for the introduction of multiple points of diversity in a single step by varying the different starting components. nih.gov

Groebke–Blackburn–Bienaymé Reaction and Its Application

Among MCRs, the Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone for the synthesis of 3-aminoimidazo-fused heterocycles. nih.gov This acid-catalyzed, three-component condensation involves an aminoazine (such as 3-aminopyridazine), an aldehyde, and an isocyanide. organic-chemistry.org The reaction proceeds through the formation of a protonated imine from the aminoazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the aromatic 3-aminoimidazo[1,2-b]pyridazine product. nih.gov

The GBB reaction's utility is enhanced by its broad substrate scope and the use of various catalysts, including Lewis acids like Scandium triflate (Sc(OTf)₃) or Ytterbium triflate (Yb(OTf)₃) and Brønsted acids such as perchloric acid (HClO₄), which often lead to higher yields. researchgate.netnih.govbeilstein-journals.org The reaction has been successfully scaled up for industrial processes and adapted for use in green solvents. researchgate.netorganic-chemistry.org

Table 3: Scope of the Groebke–Blackburn–Bienaymé Reaction for Imidazo-Fused Heterocycles
AminoazineAldehydeIsocyanideCatalyst/ConditionsYieldReference
2-AminopyridineFurfuraldehydetert-Butyl isocyanideYb(OTf)₃, DCM/MeOH, MW, 100 °C89-98% beilstein-journals.org
3-AminopyridazineBenzaldehydeCyclohexyl isocyanideHClO₄, MeCN, 60 °CGood beilstein-journals.org
2-Aminopyrazine4-Chlorobenzaldehydetert-Butyl isocyanideBF₃·MeCN, Trimethyl orthoformateup to 85% organic-chemistry.org

One-Pot Synthetic Protocols for Imidazo[1,2-b]pyridazines

One-pot syntheses, which involve multiple sequential reactions in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several such protocols have been developed for the synthesis and functionalization of the imidazo[1,2-b]pyridazine core. researchgate.netnih.gov

A notable example is a one-pot, two-step process for the GBB reaction that achieves high yields and purity on a multigram scale. organic-chemistry.org Other protocols combine the GBB reaction with subsequent transformations. For instance, a one-pot GBB/Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) strategy has been developed under microwave irradiation to synthesize imidazo[1,2-a]pyridine-1,2,3-triazole hybrids. mdpi.com Another novel three-component reaction utilizes 2-aminopyridines, isatins, and isocyanides in a one-pot fashion to assemble complex tetracyclic fused imidazo[1,2-a]pyridines. nih.gov These strategies exemplify the power of tandem reactions in rapidly building molecular complexity from simple precursors.

Table 4: Examples of One-Pot Synthetic Protocols
Starting MaterialsReaction SequenceConditionsFinal Product TypeReference
2-aminopyridines, isatins, isocyanidesMCR/Cycloaddition/Retro-aza-eneHClO₄, n-BuOH, refluxTetracyclic fused imidazo[1,2-a]pyridines nih.gov
2-aminopyridine, aldehyde, isocyanideGBB reactionOne-pot, two-step process3-Aminoimidazo[1,2-a]pyrazine organic-chemistry.org
2-aminopyridine, alkyne-aldehyde, azide, isocyanideGBB followed by CuAACMicrowave irradiationImidazo[1,2-a]pyridine-1,2,3-triazole mdpi.com

Novel Synthetic Approaches and Route Optimization for 6-Phenylimidazo[1,2-b]pyridazin-3-amine

The synthesis of the specific target, this compound, and its analogues often requires a multi-step approach combining core scaffold formation with strategic functionalization. Key transformations include palladium-catalyzed cross-coupling reactions to install the C6-phenyl group and methods to introduce the C3-amine.

One efficient strategy involves the late-stage functionalization of a pre-formed imidazo[1,2-b]pyridazine ring. A common precursor is 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), which can be synthesized via the cyclocondensation of 3-amino-6-chloropyridazine. mdpi.com The chlorine atom at the C6 position is susceptible to nucleophilic substitution or cross-coupling. An optimized protocol for the C6-amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various amines uses cesium fluoride (CsF) and a phase-transfer catalyst, providing excellent yields (79–98%). researchgate.net

For the introduction of the phenyl group at C6, a Suzuki coupling reaction is the method of choice. A 6-chloro-imidazo[1,2-b]pyridazine derivative can be coupled with phenylboronic acid using a palladium catalyst to afford the 6-phenyl derivative. google.com Combining these steps, a plausible optimized route involves:

Synthesis of a 3-amino-6-chloro- or 3-bromo-6-chloroimidazo[1,2-b]pyridazine intermediate.

Suzuki coupling with phenylboronic acid to install the C6-phenyl group.

Introduction of the C3-amine, either through a GBB reaction at the outset or amination of a C3-halo precursor in a later step.

A patent for related compounds describes the Suzuki coupling of a 6-chloro-3-bromo-imidazo[1,2-b]pyridazine with a boronic acid to form the C3-aryl bond, followed by displacement of the C6-chloro group with an amine to yield 6-amino-3-aryl derivatives. google.com Reversing this logic, one could perform a Suzuki coupling at C6 and then functionalize C3.

Table 5: Key Transformations for the Synthesis of 6-Aryl/Alkylamino-Imidazo[1,2-b]pyridazine Derivatives
SubstrateReagent/CatalystTransformationProductYieldReference
3-bromo-6-chloroimidazo[1,2-b]pyridazineAlkylamine, CsF, BnNEt₃Cl (cat.), DMSO, 100 °CC6-Amination (SNAr)3-bromo-6-(alkylamino)imidazo[1,2-b]pyridazine79-98% researchgate.net
6-chloro-imidazo[1,2-b]pyridazine derivativePhenylboronic acid, Pd catalystC6-Arylation (Suzuki Coupling)6-phenyl-imidazo[1,2-b]pyridazine derivativeDescribed google.com
3-bromo-6-phenyl-imidazo[1,2-b]pyridazineAmine source, Pd catalystC3-Amination (Buchwald-Hartwig)6-phenyl-imidazo[1,2-b]pyridazin-3-aminePlausible-

Chemical Reactivity and Derivatization of the Imidazo 1,2 B Pyridazine System

Functional Group Transformations on the 6-Phenylimidazo[1,2-b]pyridazin-3-amine Core

Functional group transformations focus on the chemical modification of the existing substituents on the this compound core, namely the 3-amino group. This primary amine is a key handle for introducing a wide variety of structural motifs through well-established reactions.

The amino group at the C3 position can readily undergo acylation, sulfonylation, and formation of ureas or thioureas. For instance, reaction with acetyl chloride in the presence of a base can convert the primary amine into the corresponding acetamide. google.com Such transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of the parent compound, such as solubility, lipophilicity, and hydrogen bonding capacity.

Another important transformation involves the conversion of the amino group into a better leaving group, such as a diazonium salt. This allows for subsequent nucleophilic substitution reactions, although such reactions on electron-rich heterocyclic systems can sometimes be challenging. More modern approaches might utilize direct deaminative functionalization protocols to replace the amino group with other functionalities like halogens or hydroxyl groups. nih.gov

The table below summarizes some potential transformations of the 3-amino group.

Reaction Type Reagent Example Product Functional Group
Acylation Acetyl Chloride / Base Amide
Sulfonylation Tosyl Chloride / Base Sulfonamide
Urea (B33335) Formation Isocyanate Urea
Reductive Amination Aldehyde / NaBH3CN Secondary Amine
Deaminative Halogenation t-BuONO / CuBr2 Bromo

This table presents common transformations for primary aromatic amines and serves as a predictive guide for the reactivity of the 3-amino group on the imidazo[1,2-b]pyridazine (B131497) core.

Regioselective Functionalization at Positions 2, 3, and 6 of the Imidazo[1,2-b]pyridazine Ring

Regioselective functionalization involves the introduction of new substituents at specific positions on the heterocyclic core. The electronic properties of the imidazo[1,2-b]pyridazine system dictate the preferred sites of reaction. The imidazole (B134444) part of the fused system is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridazine (B1198779) moiety.

Position 2: The C2 position of the imidazole ring is a common site for substitution. While many syntheses introduce the C2 substituent during the initial cyclization reaction between a 3-aminopyridazine (B1208633) and an α-haloketone, post-cyclization C-H functionalization is also a viable strategy. nih.govresearchgate.net Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed if a handle, like a halogen, is present at this position. researchgate.net For the 6-phenyl-3-amino core, direct C-H activation or electrophilic substitution at C2 would be a key strategy for introducing further diversity.

Position 3: In the parent compound, this position is already substituted with an amino group. Functionalization at this site primarily involves the transformations discussed in the previous section. However, electrophilic substitution reactions like nitration have been reported at the C3 position for imidazo[1,2-b]pyridazines that are unsubstituted at this site. mdpi.com The presence of the strongly activating amino group on the target compound would likely direct electrophiles to other positions or lead to complex reaction mixtures without appropriate protection.

Position 6: The C6 position on the pyridazine ring is frequently modified. Typically, this is achieved by starting with a 6-halo-substituted 3-aminopyridazine precursor. The halogen atom can then be displaced via nucleophilic aromatic substitution or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions. google.com The 6-phenyl group in the title compound is often introduced via a Suzuki coupling between a 6-bromo or 6-chloroimidazo[1,2-b]pyridazine (B1266833) and phenylboronic acid. google.com

The following table outlines key regioselective functionalization reactions for the imidazo[1,2-b]pyridazine scaffold.

Position Reaction Type Reagents Outcome
C2 C-H Arylation Aryl Halide, Pd Catalyst Introduction of an aryl group
C3 Nitration (on unsubstituted core) H2SO4, HNO3 Introduction of a nitro group mdpi.com
C6 Suzuki Coupling (on 6-halo precursor) Phenylboronic Acid, Pd Catalyst Introduction of a phenyl group google.com
C6 Nucleophilic Substitution (on 6-halo precursor) Amine Introduction of an amino group nih.gov

Preparation of Advanced Imidazo[1,2-b]pyridazine Analogues via Post-Cyclization Modifications

The true value of the imidazo[1,2-b]pyridazine scaffold is realized through the strategic combination of functional group transformations and regioselective functionalizations in multi-step synthetic sequences. These post-cyclization modifications allow for the construction of complex, highly functionalized molecules from a common intermediate. researchgate.net

A common synthetic strategy involves preparing a di-halogenated imidazo[1,2-b]pyridazine core, which can then undergo sequential, site-selective cross-coupling reactions. For example, a 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) intermediate can be selectively reacted at the more reactive 3-bromo position first, followed by a different coupling reaction at the 6-chloro position. This orthogonal reactivity enables the controlled introduction of different substituents at specific sites. google.com

Starting from this compound, advanced analogues can be prepared through a variety of pathways. The 3-amino group can be acylated, and subsequently, the core can be functionalized at the C2 position via a C-H activation protocol. Alternatively, if the synthesis starts from a 3-amino-6-chloroimidazo[1,2-b]pyridazine, the 6-position can be elaborated via Suzuki coupling, and then the 3-amino group can be derivatized. google.comnih.gov This modular approach is highly efficient for generating chemical libraries for structure-activity relationship (SAR) studies. nih.gov

The table below illustrates examples of advanced analogues that can be synthesized through post-cyclization modifications.

Starting Material Modification Sequence Final Analogue Structure

Structural Elucidation and Advanced Characterization Techniques in Imidazo 1,2 B Pyridazine Research

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Through ¹H NMR and ¹³C NMR experiments, the chemical environment of each proton and carbon atom can be mapped, providing insights into the molecular framework.

For 6-Phenylimidazo[1,2-b]pyridazin-3-amine , the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazo[1,2-b]pyridazine (B131497) core and the phenyl substituent. The protons on the pyridazine (B1198779) ring (H-7 and H-8) would appear as doublets due to coupling with each other. The proton on the imidazole (B134444) ring (H-2) would likely be a singlet. The protons of the phenyl group would exhibit a complex multiplet pattern in the aromatic region. The amine (-NH₂) protons would typically appear as a broad singlet.

While specific experimental data for This compound is not publicly available, the following table presents the NMR data for a structurally related compound, 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine , which illustrates the typical chemical shifts observed for the imidazo[1,2-b]pyridazine core. mdpi.com

Table 1: Example ¹H and ¹³C NMR Data for a Related Imidazo[1,2-b]pyridazine Derivative Data for 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine in CDCl₃. mdpi.com

Spectrum TypeAssignmentChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H NMR (250 MHz)H-37.96s
H-77.87d, J = 9.5
H-87.09d, J = 9.5
-CH₂Cl4.76s
¹³C NMR (63 MHz)C-2146.1n/a
C-3115.1n/a
C-5a144.7n/a
C-6136.9n/a
C-7125.3n/a
C-8118.3n/a
-CH₂Cl36.5n/a

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy. For This compound (molecular formula C₁₂H₁₀N₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a precise mass measurement of the molecular ion. Typically, under electrospray ionization (ESI) conditions, the compound would be observed as the protonated molecule, [M+H]⁺. Fragmentation analysis (MS/MS) can further corroborate the proposed structure by breaking the molecule into smaller, characteristic pieces.

Table 2: Expected Mass Spectrometric Data for this compound

ParameterExpected Value
Molecular FormulaC₁₂H₁₀N₄
Molecular Weight (Nominal)210 g/mol
Monoisotopic Mass210.0905 Da
Expected [M+H]⁺ Ion (HRMS)211.0978 Da

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. For This compound , the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic rings, and C=C and C=N bonds within the fused heterocyclic system. liberty.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the imidazo[1,2-b]pyridazine core fused with a phenyl group is expected to result in strong absorption bands in the UV region. The position and intensity of these bands (λ_max) are characteristic of the chromophore.

Table 3: Expected Characteristic IR Absorption Bands and UV-Vis Data

Spectroscopy TypeFunctional Group / TransitionExpected Absorption Range
IRN-H Stretch (Amine)~3300-3500 cm⁻¹
Aromatic C-H Stretch~3000-3100 cm⁻¹
Aromatic C=C and C=N Stretch~1500-1600 cm⁻¹
C-N Stretch~1250-1350 cm⁻¹
UV-Visπ → π* Transitions~250-350 nm

X-ray Crystallography for Solid-State Structure Determination of Imidazo[1,2-b]pyridazines

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for This compound is not available in the literature, analysis of related heterocyclic systems demonstrates the power of this method. For instance, the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine , a related fused pyridazine system, has been determined. researchgate.net Such studies reveal that the fused ring system is typically planar, and the crystal packing is often influenced by π-π stacking interactions. researchgate.net This type of analysis provides invaluable data for understanding the solid-state properties of these compounds.

Table 4: Example Crystal Structure Data for a Related Fused Pyridazine Derivative Data for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8568(1)
b (Å)11.0690(3)
c (Å)26.4243(7)
β (°)92.777(1)
Z (Molecules per unit cell)4

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) is particularly vital in the synthesis and analysis of pharmaceutical compounds.

HPLC is routinely used to monitor the progress of chemical reactions, purify products, and determine the final purity of synthesized compounds like This compound . Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. The purity is typically determined by the area percentage of the main peak in the chromatogram, often detected using a UV detector set at a wavelength where the compound absorbs strongly.

Research on imidazo[1,2-b]pyridazine derivatives frequently reports the use of RP-HPLC for purity assessment, often achieving >95% purity. mdpi.com A typical method involves a C18 column and a gradient elution using a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com

Table 5: Example HPLC Conditions for Analysis of Imidazo[1,2-b]pyridazine Derivatives Method used for the analysis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.com

ParameterDescription
ColumnThermo Hypersil Gold C18 (50 x 2.1 mm, 1.9 µm)
Mobile PhaseGradient of Methanol and Water
Gradient Program0-4 min: 50% to 95% Methanol 4-6 min: 95% Methanol 6-7 min: 95% to 50% Methanol
Total Run Time8 minutes
DetectionMass Spectrometer (LC/MS) or UV Detector

Compound Reference Table

HPLC-High Resolution Mass Spectrometry (HPLC-HRMS) for Reaction Pathway Monitoring

The primary advantage of HPLC-HRMS in this context is its ability to separate complex mixtures from a reaction crude and provide highly accurate mass measurements for each component. This allows for the confident determination of elemental compositions for starting materials, transient intermediates, the final product, and any side products formed during the reaction. By taking aliquots from the reaction mixture at various time points and analyzing them via HPLC-HRMS, a kinetic profile of the reaction can be constructed, elucidating the sequence of bond-forming and bond-breaking events.

A Case Study on a Related Imidazo[1,5-b]pyridazine System

A notable study on the synthesis of hydroimidazo[1,5-b]pyridazines demonstrates the utility of HPLC-HRMS in monitoring a cascade reaction. nih.gov In this research, the reaction between itaconimides and a diaminoimidazole was monitored to understand the formation of the final tetrahydroimidazo[1,5-b]pyridazine product. The researchers were able to identify key intermediates and propose a detailed reaction mechanism based on the HPLC-HRMS data.

During the reaction monitoring, the liquid phase of the reaction mixture was analyzed. The HPLC separated the different species present, and the HRMS detector provided their exact masses. This allowed for the identification of not only the starting materials and the final product but also several isomeric intermediates that would be difficult to distinguish by other means. The high mass accuracy of the HRMS data was crucial in confirming the elemental composition of these transient species.

The data obtained from such an analysis can be tabulated to provide a clear overview of the reaction progress. A hypothetical representation of data that could be generated from monitoring a reaction leading to an imidazo[1,2-b]pyridazine derivative is presented below. This table illustrates the type of information that HPLC-HRMS provides, including retention time (RT), the experimentally observed mass-to-charge ratio (m/z), and the calculated elemental composition.

Compound TypeHypothetical StructureRetention Time (min)Observed m/z [M+H]⁺Calculated FormulaStatus
Starting Material 16-phenylpyridazin-3-amine2.5172.0869C₁₀H₁₀N₃Consumed
Starting Material 22-bromoacetaldehyde1.2122.9549C₂H₄BrOConsumed
IntermediateN-(6-phenylpyridazin-3-yl)-2-aminoacetaldehyde3.1214.1131C₁₂H₁₂N₃OTransient
Final Product6-phenylimidazo[1,2-b]pyridazine4.5196.0920C₁₂H₉N₃Formed

By plotting the relative abundance of each of these species over time, a reaction profile can be generated. This profile visually represents the consumption of reactants, the transient formation and subsequent consumption of intermediates, and the formation of the final product. Such detailed mechanistic insights are invaluable for optimizing reaction conditions, improving yields, and minimizing the formation of undesirable byproducts. The application of HPLC-HRMS is therefore an indispensable technique in the structural elucidation and advanced characterization of imidazo[1,2-b]pyridazine research.

Pharmacological and Biological Research of Imidazo 1,2 B Pyridazine Derivatives

Antiviral Properties of Imidazo[1,2-b]pyridazine (B131497) Derivatives

Studies on HIV-1, Influenza, and Hepatitis C Viruses

Current scientific literature lacks specific studies investigating the antiviral activity of 6-Phenylimidazo[1,2-b]pyridazin-3-amine against Human Immunodeficiency Virus-1 (HIV-1), influenza viruses, and Hepatitis C Virus (HCV). While the broader class of imidazo[1,2-a]pyridines and other related heterocyclic compounds have been explored as potential antiviral agents, research pinpointing this specific molecule's efficacy against these viruses has not been published. For instance, studies on other 3-aminoimidazo[1,2-a]pyridine derivatives have identified them as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govresearchgate.net Similarly, certain imidazo[1,2-a]pyrazine derivatives have been identified as potential inhibitors of the influenza virus nucleoprotein. nih.gov In the context of HCV, research has focused on other classes of compounds, such as pyrazolecarboxamide derivatives, which have been shown to inhibit viral replication. nih.govnih.gov However, these findings are not directly applicable to this compound.

Central Nervous System (CNS) Activities

The central nervous system activities of imidazo[1,2-b]pyridazine derivatives have been a subject of considerable research interest. However, specific data for this compound remains limited.

Modulation of GABAA Receptors and Benzodiazepine Receptor Ligand Studies

There is a notable absence of specific research in the scientific literature detailing the modulation of GABA-A receptors or the activity of this compound as a benzodiazepine receptor ligand. The broader family of imidazo[1,2-a]pyridines has been extensively studied for their interaction with GABA-A receptors, with some derivatives showing high affinity and selectivity for different receptor subtypes. nih.govnih.govnih.gov These studies have established a structure-activity relationship for this class of compounds, indicating that substitutions on the imidazo[1,2-a]pyridine core can significantly influence their binding affinity and functional activity at the benzodiazepine site of the GABA-A receptor. nih.govnih.gov However, direct experimental data on this compound is not available in the reviewed literature.

Studies Related to Alzheimer's Disease: β-Amyloid Plaque Ligands

The potential of imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease, has been a subject of investigation. A study involving the synthesis and in vitro evaluation of a series of imidazo[1,2-b]pyridazine derivatives for their binding affinity to synthetic Aβ aggregates has been conducted. nih.gov The binding affinities of these compounds were found to be highly dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.gov

Within this study, various derivatives were synthesized and tested. The following table summarizes the binding affinities (Ki) for a selection of these compounds, illustrating the impact of different substituents.

CompoundR1 (Position 2)R2 (Position 6)Ki (nM)
4 4'-Dimethylaminophenyl-SMe11.0
5 4'-Dimethylaminophenyl-OMe28.1
6 4'-Dimethylaminophenyl-H136
7 Phenyl-SMe235
8 Phenyl-OMe324
9 Phenyl-H>1000

While this research provides valuable structure-activity relationship data for the imidazo[1,2-b]pyridazine scaffold as Aβ plaque ligands, it does not specifically report on the 3-amino substituted derivative, this compound. The data indicates that a 4'-dimethylaminophenyl group at the 2-position and a methylthio group at the 6-position provide the highest affinity.

Other Pharmacological Activities of Imidazo[1,2-b]pyridazines

Anti-inflammatory Potential

The anti-inflammatory potential of the broader class of 2-phenylimidazo[1,2-b]pyridazines has been explored. One study investigated five acidic phenyl derivatives of the imidazo[1,2-b]pyridazine system for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov However, specific data on the anti-inflammatory activity of this compound is not available in the current body of scientific literature. Research on other substituted imidazo[1,2-b]pyridazine compounds has shown that they can inhibit pro-inflammatory enzymes, suggesting that this heterocyclic system may have potential as a scaffold for the development of anti-inflammatory agents. researchgate.net

PDE10A and PAR1 Inhibition

Research into the therapeutic potential of imidazo[1,2-b]pyridazine derivatives has identified their activity as inhibitors of phosphodiesterase 10A (PDE10A). The design and optimization of a novel series of these derivatives have been described, highlighting their potential in the development of new therapeutic agents. While specific inhibitory data for this compound is not detailed in the available literature, the general class of compounds shows promise in this area. Further investigation is required to elucidate the specific structure-activity relationships and inhibitory concentrations for this particular compound against PDE10A.

Currently, there is a lack of specific research in the public domain detailing the inhibitory activity of this compound against protease-activated receptor 1 (PAR1). Broader studies on the imidazo[1,2-b]pyridazine scaffold have not prominently featured PAR1 inhibition as a primary therapeutic target.

Antitubercular and Antiallergic Properties

The global health threat posed by tuberculosis, particularly drug-resistant strains, has spurred the search for novel antitubercular agents. The imidazo[1,2-b]pyridazine core has been identified as a promising scaffold in this endeavor. Studies have shown that derivatives of this heterocyclic system exhibit potent activity against Mycobacterium tuberculosis.

In one such study, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The results, determined by the microplate alamar blue assay (MABA), indicated that several compounds possessed significant inhibitory activity. For instance, a series of benzohydrazide-incorporated imidazo[1,2-b]pyridazines demonstrated minimum inhibitory concentrations (MICs) ranging from 1.6 to 6.25 µg/mL. semanticscholar.org Another study focusing on amide and sulphonamide derivatives of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine also reported potent antitubercular activity, with some compounds showing MICs as low as 1.6 µg/mL.

While the imidazo[1,2-b]pyridazine scaffold has been investigated for a variety of pharmacological activities, specific and detailed research on the antiallergic properties of this compound and its close analogues is not extensively reported in the current scientific literature. The broad therapeutic potential of this chemical class suggests that future investigations may explore this avenue.

Compound ClassTarget OrganismAssay MethodActivity Range (MIC)Reference
Benzohydrazide-imidazo[1,2-b]pyridazinesMycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)1.6 - 6.25 µg/mL semanticscholar.org
Amide/Sulphonamide-imidazo[1,2-b]pyridazinesMycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)As low as 1.6 µg/mL

Structure Activity Relationship Sar Studies of 6 Phenylimidazo 1,2 B Pyridazin 3 Amine Analogues

Impact of Substitution Patterns on Biological Potency and Selectivity

The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of substituents on the core structure. Research has shown that modifications at the 2, 3, and 6-positions are particularly critical in determining the compound's potency and target selectivity. nih.gov

For instance, in the development of ligands for β-amyloid plaques, the substitution at the 6-position significantly influences binding affinity. Studies revealed that a 6-methylthio analogue demonstrated higher affinity than a 6-methoxyl analogue. nih.gov In another context, the development of inhibitors for Transforming growth factor-β activated kinase (TAK1), a target in multiple myeloma, showed that introducing 6-substituted morpholine (B109124) or piperazine (B1678402) rings resulted in compounds with nanomolar inhibitory concentrations. researchgate.netnih.gov

The substituent at the 2-position also plays a crucial role. For binding to amyloid plaques, a 2-(4′-Dimethylaminophenyl) group coupled with a 6-(methylthio) group resulted in a compound with a high binding affinity (Ki = 11.0 nM). nih.gov Conversely, replacing the 2-phenyl ring with pyridinyl or thiophenyl rings led to a significant reduction in binding, indicating the phenyl moiety is critical in this position for this specific target. nih.gov

Table 1: Impact of Substitutions on Biological Activity of Imidazo[1,2-b]pyridazine Analogues
Position 2 SubstituentPosition 6 SubstituentTarget/ActivityKey FindingReference
4'-DimethylaminophenylMethylthioβ-Amyloid PlaquesHigh binding affinity (Ki = 11.0 nM). nih.gov
PhenylMethoxyβ-Amyloid PlaquesLower affinity than the 6-methylthio analogue. nih.gov
ArylMorpholineTAK1 KinasePotent inhibition at nanomolar concentrations. nih.gov
ArylPiperazineTAK1 KinasePotent inhibition at nanomolar concentrations. nih.gov
(Phenylsulfonyl)methylChloroT. b. bruceiGood activity (EC50 = 0.38 µM) but poor solubility. mdpi.com
Pyridinyl or ThiophenylVariousβ-Amyloid PlaquesSignificantly reduced binding affinity compared to 2-phenyl. nih.gov

Role of the Phenyl Substituent at Position 6 in Modulating Activity

The phenyl group at position 6 is a key structural feature that significantly modulates the biological activity of imidazo[1,2-b]pyridazine analogues. This substituent can engage in critical hydrophobic and π-stacking interactions within the binding sites of protein targets, such as kinases. While many studies focus on aryl groups at the 2- or 3-positions, the 6-position is also a crucial site for modulation. The 6-phenyl group can serve as a scaffold for further functionalization or can be essential for anchoring the molecule in a hydrophobic pocket of a target enzyme.

In many synthetic strategies, a halogen, typically chlorine or bromine, is first installed at the 6-position. This halogen then serves as a versatile chemical handle for introducing a phenyl or other aryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. This approach allows for the systematic exploration of various aryl substituents at this position to optimize activity.

While direct SAR studies focusing solely on the 6-phenyl group of the parent 3-amine compound are limited in the provided literature, the importance of an aryl group in this region of the scaffold is well-established for related molecules. For example, studies on TAK1 inhibitors found that a combination of a 6-substituted morpholine/piperazine ring and an appropriate aryl substituent at position-3 was essential for potent activity. nih.gov This indicates that the spatial arrangement and electronic nature of substituents at both the 6- and 3-positions are interconnected and collectively contribute to target binding. The replacement of a phenyl ring with other cyclic systems like pyridinyl or thiophenyl at the nearby 2-position has been shown to dramatically reduce binding affinity for certain targets, suggesting that the specific aromatic nature of the phenyl ring is often required for optimal interaction. nih.gov

Influence of Modifications at the 3-Amino Position and Other Core Positions

Modifications at the 3-amino position and substitutions at other locations on the imidazo[1,2-b]pyridazine core, such as positions 2, 7, and 8, are pivotal for fine-tuning biological activity. The 3-amino group can act as a hydrogen bond donor or serve as a point for attaching larger functional groups to probe the topology of the target's binding site.

SAR studies on compounds designed to displace diazepam from rat brain membranes revealed that modifications at the 3-position had a profound impact on potency. For instance, converting the 3-position to a 3-benzamidomethyl group led to some of the most active compounds in the series, with one analogue, 3-benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine, exhibiting an outstanding IC50 of 2 nM. researchgate.net Similarly, 3-acetamidomethyl derivatives also showed high activity. researchgate.net This suggests that introducing an amide functionality at this position provides key hydrogen bonding interactions that enhance binding affinity.

In the context of TAK1 kinase inhibitors, an aryl substituent at the 3-position was found to be crucial for activity. nih.gov Further exploration of this position with different indazole derivatives and other bioisosteres allowed for the optimization of kinase inhibition. nih.gov The introduction of a nitro group at the 3-position, as seen in 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was explored for antiparasitic activity, demonstrating that strong electron-withdrawing groups at this position can confer specific biological properties. mdpi.com

Modifications at other core positions also modulate efficacy. Blocking the 2-position with a methyl group was hypothesized to sterically hinder a key hydrogen bonding interaction, leading to reduced activity in a series of TAK1 inhibitors. nih.gov This highlights the sensitivity of the binding pocket to even small structural changes on the imidazo[1,2-b]pyridazine core.

Table 2: Influence of Modifications at Position 3 on Biological Activity
Position 3 SubstituentPosition 2 SubstituentPosition 6 SubstituentTarget/ActivityIC50 / FindingReference
Benzamidomethyl3',4'-MethylenedioxyphenylMethylthioBenzodiazepine Receptor2 nM researchgate.net
Acetamidomethyl3',4'-MethylenedioxyphenylPhenylthioBenzodiazepine Receptor4.4 nM researchgate.net
ArylUnspecifiedMorpholineTAK1 KinasePotent nanomolar inhibition. nih.gov
Nitro(Phenylsulfonyl)methylChloroAntikinetoplastidConfers activity but with solubility issues. mdpi.com

Correlation of Specific Molecular Features with Target Binding Affinity and Efficacy

The binding affinity and efficacy of 6-phenylimidazo[1,2-b]pyridazin-3-amine analogues are directly correlated with specific molecular features that facilitate interactions with the target protein. Molecular modeling and docking studies have provided insights into the key interactions that govern the potency of these compounds.

In the case of TAK1 kinase inhibitors, docking studies revealed several critical interactions within the ATP-binding site. A hydrogen bonding interaction was identified between the H2 proton of the imidazo[1,2-b]pyridazine core and the backbone of the residue Ala-107. nih.gov This finding explains why substituting this position with a methyl group, which would block this interaction, was predicted to reduce activity. nih.gov

Furthermore, hydrophobic interactions play a crucial role. The same study showed that the methyl groups of a 6-morpholine substituent formed favorable hydrophobic interactions with surrounding residues, including Cys-174, Lys-63, and Gly-45. nih.gov The aryl group at the 3-position occupies another pocket, and its substitution pattern is critical for maximizing potency. For example, compound 26 in the study, which features an N-methyl-indazole group at position 3, was a potent inhibitor of TAK1 with an IC50 of 55 nM. nih.gov

Table 3: Correlation of Structure with TAK1 Kinase Inhibition
CompoundKey Structural FeaturesTAK1 IC50 (nM)Reference
Compound 26 6-(2,6-Dimethylmorpholino) with 3-(1,5-dimethyl-1H-indazol-4-yl) group55 nih.gov
Takinib (Reference)Known TAK1 inhibitor187 nih.gov
Compound 2 6-Morpholino with 3-(1H-indazol-4-yl) group>10000 nih.gov
Compound 3 6-(2,6-Dimethylmorpholino) with 3-(1H-indazol-4-yl) group145 nih.gov

Future Research Directions and Preclinical Therapeutic Potential

Design and Synthesis of Novel Imidazo[1,2-b]pyridazine (B131497) Derivatives with Enhanced Biological Profiles

The core structure of 6-Phenylimidazo[1,2-b]pyridazin-3-amine offers multiple sites for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Future design and synthesis efforts can be strategically directed towards several key areas:

Substitution on the Phenyl Ring: The phenyl group at the 6-position is a prime target for substitution. Introducing various functional groups (e.g., fluoro, chloro, methyl, methoxy) can modulate the compound's electronic and steric properties, potentially leading to improved interactions with biological targets. For instance, studies on related imidazo[1,2-b]pyridazines have shown that substitutions on the phenyl ring can significantly impact their activity as kinase inhibitors and ligands for β-amyloid plaques. nih.govflinders.edu.au

Modification of the 3-amino Group: The amine at the 3-position can be functionalized to explore structure-activity relationships (SAR). Acylation, alkylation, or incorporation into larger heterocyclic systems could lead to derivatives with altered solubility, metabolic stability, and target-binding affinity. For example, in the closely related 2-amino analogues, functionalization of the amino group has been shown to enhance biological activity.

Scaffold Hopping and Isosteric Replacements: While retaining the core imidazo[1,2-b]pyridazine structure, isosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems could be explored. This approach, known as scaffold hopping, can lead to the discovery of novel chemotypes with improved drug-like properties. mdpi.com

Synthetic strategies to achieve these modifications are well-established for the imidazo[1,2-b]pyridazine core. The foundational synthesis often involves the condensation of a substituted 3-aminopyridazine (B1208633) with an α-haloketone. nih.gov Further diversification can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group and other aryl substituents at the 6-position.

Exploration of New Pharmacological Targets and Disease Areas

The broad biological activity of the imidazo[1,2-b]pyridazine scaffold suggests that this compound and its derivatives could be investigated for a variety of therapeutic applications.

Oncology: A significant body of research has focused on the anticancer potential of imidazo[1,2-b]pyridazines, primarily as kinase inhibitors. nih.gov Future studies should investigate the inhibitory activity of this compound against a panel of kinases implicated in cancer, such as:

mTOR (mammalian Target of Rapamycin): Derivatives of imidazo[1,2-b]pyridazine have been identified as potent mTOR inhibitors. researchgate.net

TAK1 (Transforming growth factor-β-activated kinase 1): Substituted imidazo[1,2-b]pyridazines have shown nanomolar inhibitory concentrations against TAK1, a target in multiple myeloma. nih.gov

PIM Kinases: The imidazo[1,2-b]pyridazine scaffold has been identified as a promising inhibitor of PIM kinases, which are involved in leukemogenesis. semanticscholar.org

FLT3-ITD: Novel imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of FLT3-ITD kinase, a target in acute myeloid leukemia. acs.org

The table below summarizes the kinase inhibitory activity of various imidazo[1,2-b]pyridazine derivatives, highlighting the potential of this scaffold.

Derivative ClassTarget KinaseReported IC50/ActivityReference
Diaryl urea (B33335) imidazo[1,2-b]pyridazinesmTOR0.062 µM researchgate.net
6-morpholino-3-aryl-imidazo[1,2-b]pyridazinesTAK155 nM nih.gov
Substituted imidazo[1,2-b]pyridazinesPIM1Inhibition of BAD phosphorylation semanticscholar.org
Trisubstituted imidazo[1,2-b]pyridazinesFLT3-ITDMicromolar range acs.org

Neurodegenerative Diseases: The potential for imidazo[1,2-b]pyridazine derivatives to act as ligands for β-amyloid plaques suggests a possible role in the diagnosis and treatment of Alzheimer's disease. nih.gov Future research should evaluate the binding affinity of this compound and its analogues to amyloid aggregates.

Infectious Diseases: The imidazo[1,2-b]pyridazine core has been explored for its antimicrobial and antimalarial properties. researchgate.net Screening of this compound against a panel of bacterial, fungal, and parasitic pathogens could uncover new therapeutic avenues.

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Given the potential for potent and selective biological activity, this compound and its derivatives could be developed as chemical probes to investigate specific biological pathways.

For a compound to be a useful chemical probe, it should ideally possess high potency, selectivity for its target, and a known mechanism of action. If a derivative of this compound is identified as a highly selective inhibitor of a particular kinase, it could be used to:

Elucidate the physiological and pathological roles of the target kinase.

Validate the kinase as a therapeutic target in various diseases.

Identify downstream signaling pathways regulated by the kinase.

To be effective as a probe, the compound may need to be modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, to allow for visualization and pull-down experiments.

Advanced Preclinical Development Considerations and Lead Optimization Strategies

Key considerations for preclinical development and lead optimization include:

Improving Potency and Selectivity: SAR studies will guide the chemical modifications needed to enhance the compound's affinity for its primary target while minimizing off-target effects.

Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is critical for its in vivo efficacy. Modifications to the structure can be made to improve oral bioavailability, metabolic stability, and tissue distribution. For example, the introduction of polar groups can enhance solubility, while blocking sites of metabolism can increase half-life.

In Vivo Efficacy Studies: Promising lead compounds will need to be evaluated in relevant animal models of disease to demonstrate their therapeutic potential. These studies will provide crucial information on the compound's efficacy, pharmacokinetics, and pharmacodynamics.

Toxicity and Safety Assessment: A thorough evaluation of the compound's safety profile is essential. This includes in vitro cytotoxicity assays and in vivo toxicology studies to identify any potential adverse effects.

The development of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives as potential antiepileptic agents provides a relevant example of lead optimization, where eco-friendly synthesis and molecular modeling were used to guide the development of compounds with promising in vivo activity. nih.gov

Q & A

Q. Q1. What are the standard synthetic pathways for 6-Phenylimidazo[1,2-b]pyridazin-3-amine, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation of phenyl-substituted pyridazine precursors with nitriles or amines under reflux conditions. Key steps include:

  • Intermediate formation : Halogenation at the pyridazine core (e.g., 6-position) followed by nucleophilic substitution with phenyl groups .
  • Amine functionalization : Introduction of the 3-amine group via Buchwald-Hartwig coupling or direct aminolysis .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. Optimization strategies :

  • Use statistical Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can minimize trial runs while maximizing yield .
  • Monitor reaction progress via in situ FTIR or LC-MS to adjust conditions dynamically .

Advanced Mechanistic Studies

Q. Q2. How can researchers investigate the mechanism of action of this compound when biological targets are unknown?

A tiered approach is recommended:

Target identification :

  • Perform affinity chromatography with immobilized compound to isolate binding proteins, followed by mass spectrometry .
  • Use molecular docking against kinase or GPCR libraries (e.g., PDGFRβ, EGFR) to prioritize targets .

Functional validation :

  • Conduct kinase inhibition assays (e.g., ADP-Glo™) for hypothesized targets .
  • Validate cellular effects via RNA-seq or phosphoproteomics to map signaling pathway perturbations .

Handling Data Contradictions

Q. Q3. How should conflicting results in biological activity assays be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
  • Dose-response analysis : Calculate EC50/IC50 values to distinguish specific vs. nonspecific effects .
  • Structural analogs : Compare activity profiles of derivatives to isolate critical functional groups (see Table 1) .

Table 1 : Activity comparison of structural analogs

CompoundTarget A IC50 (µM)Target B IC50 (µM)
6-Phenylimidazo[...]-amine0.12>50
6-Chloro analog1.83.2
4-Fluorophenyl derivative0.0945

Computational Modeling for Reaction Design

Q. Q4. What computational tools are effective for predicting synthetic routes or optimizing reaction conditions?

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., Gaussian or ORCA) .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict feasible solvents/catalysts. Tools like LabMate.AI automate parameter optimization .
  • Microkinetic modeling : Simulate reaction networks to prioritize high-yield pathways (e.g., COMSOL Multiphysics®) .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How can SAR studies be systematically designed for this compound class?

Scaffold diversification : Synthesize derivatives with substitutions at positions 2, 6, and 2. Prioritize groups based on electron-withdrawing/donating properties .

High-throughput screening : Test derivatives against panels of targets (e.g., 100-kinase panel) to map selectivity .

Data analysis :

  • Use Partial Least Squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Cluster compounds via Principal Component Analysis (PCA) to identify activity trends .

Experimental Design for Scale-Up

Q. Q6. What methodologies ensure reproducibility during scale-up from milligram to gram quantities?

  • Process Analytical Technology (PAT) : Implement inline sensors (e.g., ReactIR™) to monitor key parameters (pH, temperature) in real time .
  • DoE for robustness : Test edge cases (e.g., ±10% reagent stoichiometry) to define a "design space" compliant with ICH Q8 guidelines .
  • Purification scaling : Transition from column chromatography to continuous crystallization or centrifugal partition chromatography .

Addressing Stability and Degradation

Q. Q7. How can researchers evaluate the stability of this compound under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • Analytical methods :
    • UPLC-PDA to detect degradation products.
    • LC-HRMS to identify degradation pathways (e.g., oxidation at the imidazole ring) .
  • Stabilizers : Screen antioxidants (e.g., BHT) or lyoprotectants if degradation occurs in formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.